molecular formula C12H11BrN2 B581438 N-Benzyl-4-bromopyridin-2-amine CAS No. 1209457-90-8

N-Benzyl-4-bromopyridin-2-amine

Cat. No.: B581438
CAS No.: 1209457-90-8
M. Wt: 263.138
InChI Key: FLEGLLHKFHOOBK-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromopyridin-2-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a benzyl group attached to the nitrogen atom of 4-bromopyridin-2-amine

Scientific Research Applications

N-Benzyl-4-bromopyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials

Safety and Hazards

N-Benzyl-4-bromopyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing suitable gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The future directions for N-Benzyl-4-bromopyridin-2-amine could involve its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, the development of new efficient antitrypanosomal compounds with less side effects is an urgent need .

Relevant papers retrieved include "Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer" and "4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-bromopyridin-2-amine typically involves a two-step process:

    Synthesis of 4-bromopyridin-2-amine: This can be achieved through the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    N-Benzylation of 4-bromopyridin-2-amine: The second step involves the reaction of 4-bromopyridin-2-amine with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-bromopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reductive Amination: The compound can participate in reductive amination reactions to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.

    Reductive Amination: Reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyridines.

    Reductive Amination: The major products are secondary or tertiary amines with different alkyl groups attached to the nitrogen atom.

Mechanism of Action

The mechanism of action of N-Benzyl-4-bromopyridin-2-amine involves its interaction with specific molecular targets. The benzyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Another brominated pyridine with similar reactivity but different substitution patterns.

    2-Amino-4-bromopyridine: Similar structure but with the bromine atom at a different position.

    2-Amino-5-chloropyridine: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.

Uniqueness

N-Benzyl-4-bromopyridin-2-amine is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

IUPAC Name

N-benzyl-4-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGLLHKFHOOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682477
Record name N-Benzyl-4-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209457-90-8
Record name N-Benzyl-4-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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